molecular formula C13H19NO B13261294 N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13261294
M. Wt: 205.30 g/mol
InChI Key: ZMGGTJQHNFMWHA-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and a dihydroindenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2,3-dihydro-1H-inden-1-amine
  • N-(2-propoxyethyl)-2,3-dihydro-1H-inden-1-amine
  • N-(2-butoxyethyl)-2,3-dihydro-1H-inden-1-amine

Uniqueness

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19NO/c1-2-15-10-9-14-13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

ZMGGTJQHNFMWHA-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCC2=CC=CC=C12

Origin of Product

United States

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